![molecular formula C15H22N8 B14635394 6-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine CAS No. 52745-16-1](/img/structure/B14635394.png)
6-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with a phenyl group and a dipropyltriazene moiety. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring is often synthesized through a cyclization reaction involving cyanuric chloride and an amine.
Substitution with Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Introduction of Dipropyltriazene Moiety: The dipropyltriazene moiety is typically added through a diazotization reaction followed by coupling with a dipropylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
6-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced derivatives.
科学的研究の応用
6-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 6-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
- **6-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine shares structural similarities with other triazine derivatives, such as melamine and cyanuric acid.
- **Other similar compounds include various substituted triazines and triazenes.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
52745-16-1 |
|---|---|
分子式 |
C15H22N8 |
分子量 |
314.39 g/mol |
IUPAC名 |
6-[2-[(dipropylamino)diazenyl]phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H22N8/c1-3-9-23(10-4-2)22-21-12-8-6-5-7-11(12)13-18-14(16)20-15(17)19-13/h5-8H,3-4,9-10H2,1-2H3,(H4,16,17,18,19,20) |
InChIキー |
WPCYENDTHJBLQV-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)N=NC1=CC=CC=C1C2=NC(=NC(=N2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



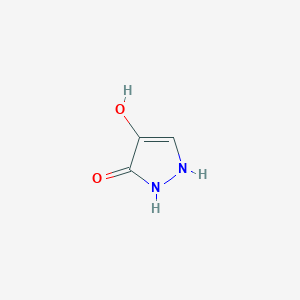
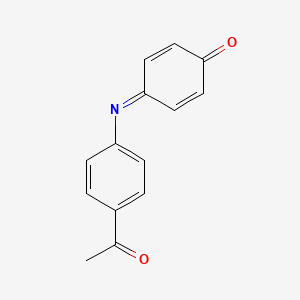
![(2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14635356.png)
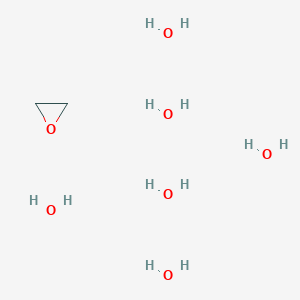
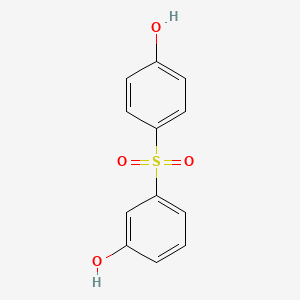
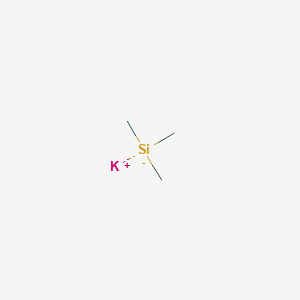
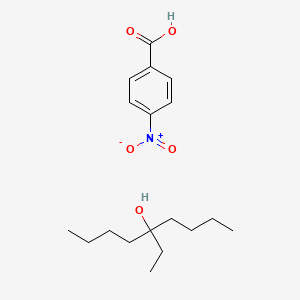

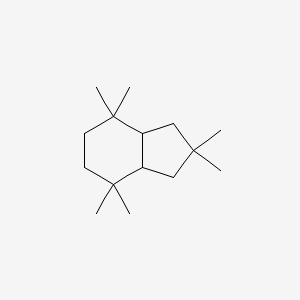
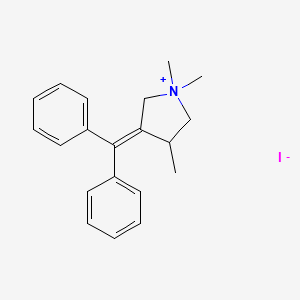
![Pyrimidine, 5-heptyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14635408.png)


